molecular formula C9H12F2N2 B13613551 4-(4,4-difluorocyclohexyl)-1H-pyrazole

4-(4,4-difluorocyclohexyl)-1H-pyrazole

Cat. No.: B13613551
M. Wt: 186.20 g/mol
InChI Key: FYYXWXOLZOAXOB-UHFFFAOYSA-N
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Description

4-(4,4-Difluorocyclohexyl)-1H-pyrazole is a synthetic organic compound characterized by the presence of a difluorocyclohexyl group attached to a pyrazole ring

Preparation Methods

The synthesis of 4-(4,4-difluorocyclohexyl)-1H-pyrazole typically involves the reaction of 4,4-difluorocyclohexanone with hydrazine derivatives under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

4-(4,4-Difluorocyclohexyl)-1H-pyrazole undergoes various types of chemical reactions, including:

Scientific Research Applications

4-(4,4-Difluorocyclohexyl)-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4,4-difluorocyclohexyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclohexyl group can influence the binding affinity and selectivity of the compound, leading to specific biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

4-(4,4-Difluorocyclohexyl)-1H-pyrazole can be compared with other similar compounds, such as:

    4,4-Difluorocyclohexanemethanol: This compound shares the difluorocyclohexyl group but differs in its functional group, which is a methanol instead of a pyrazole.

    4,4-Difluorocyclohexanone: Similar in structure but contains a ketone group instead of a pyrazole ring.

    4,4-Difluorocyclohexylamine: Contains an amine group instead of a pyrazole ring .

These comparisons highlight the unique properties of this compound, particularly its pyrazole ring, which imparts distinct chemical and biological characteristics.

Properties

Molecular Formula

C9H12F2N2

Molecular Weight

186.20 g/mol

IUPAC Name

4-(4,4-difluorocyclohexyl)-1H-pyrazole

InChI

InChI=1S/C9H12F2N2/c10-9(11)3-1-7(2-4-9)8-5-12-13-6-8/h5-7H,1-4H2,(H,12,13)

InChI Key

FYYXWXOLZOAXOB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2=CNN=C2)(F)F

Origin of Product

United States

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